molecular formula C11H10ClFN2OS B2918662 1-(2-chloro-6-fluorobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole CAS No. 851863-30-4

1-(2-chloro-6-fluorobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2918662
CAS No.: 851863-30-4
M. Wt: 272.72
InChI Key: MMHBBFMXJCPFCY-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound. It belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-fluorobenzoyl chloride and 2-(methylsulfanyl)imidazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane) to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group may yield a sulfoxide or sulfone, while substitution of the chlorine atom may result in the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving imidazole derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole
  • 1-(2-fluorobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole
  • 1-(2-chloro-6-fluorobenzoyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole

Uniqueness

1-(2-chloro-6-fluorobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is unique due to the presence of both chloro and fluoro substituents on the benzoyl ring, which can influence its chemical reactivity and biological activity. The methylsulfanyl group also adds to its distinct properties compared to similar compounds.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN2OS/c1-17-11-14-5-6-15(11)10(16)9-7(12)3-2-4-8(9)13/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHBBFMXJCPFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1C(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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